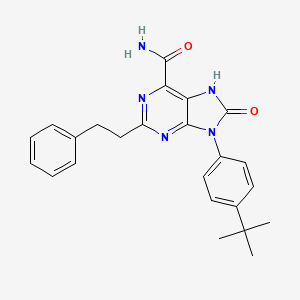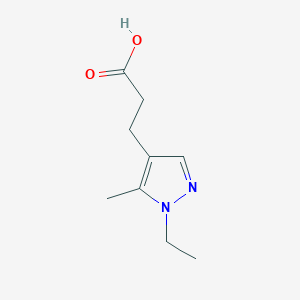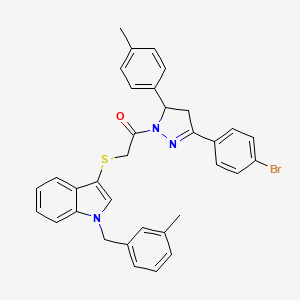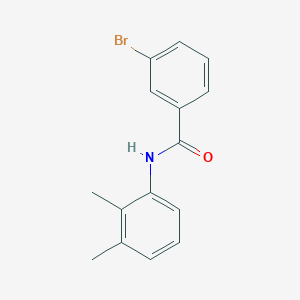
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with a phenoxy group, a methyl group, and a piperazine ring that is further substituted with a 2-chlorophenylsulfonyl group. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Substitution Reactions: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyrimidine derivative.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Key considerations in industrial synthesis include the optimization of reaction conditions to minimize by-products and the use of catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently employed.
Major Products
Oxidation: Oxidation of the phenoxy group can yield phenolic derivatives.
Reduction: Reduction of the sulfonyl group can produce sulfide derivatives.
Substitution: Substitution reactions can lead to various substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for modulating biological pathways.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenylpyrimidine: Similar structure but with a phenyl group instead of a phenoxy group.
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-methoxypyrimidine: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
The presence of the phenoxy group in 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine distinguishes it from similar compounds, potentially offering unique interactions with biological targets and different pharmacological profiles.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, from medicinal chemistry to industrial applications.
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-16-23-20(15-21(24-16)29-17-7-3-2-4-8-17)25-11-13-26(14-12-25)30(27,28)19-10-6-5-9-18(19)22/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHUBZFRXLUNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2710562.png)
![N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2710563.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2710565.png)

![[4-(Methylsulfanyl)phenyl]methanethiol](/img/structure/B2710570.png)
![N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2710572.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2710578.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2710579.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2710581.png)
![2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2710582.png)

